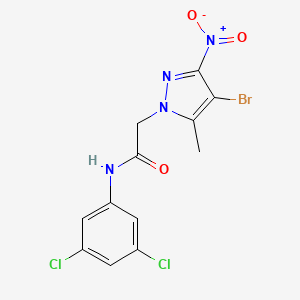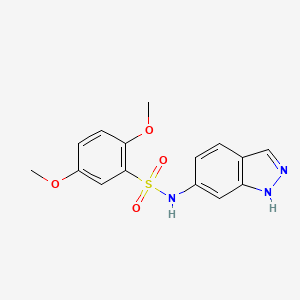![molecular formula C16H20N4O3S B3747982 N-(2,4-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B3747982.png)
N-(2,4-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide
説明
N-(2,4-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide, also known as DMTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various biomedical applications. DMTA is a synthetic compound that belongs to the class of thiadiazole derivatives.
作用機序
The exact mechanism of action of N-(2,4-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide is not fully understood. However, it has been proposed that N-(2,4-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells. N-(2,4-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide has also been shown to inhibit the replication of certain viruses and bacteria.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of certain viruses and bacteria, and reduce inflammation. N-(2,4-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide has also been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide in lab experiments is its high potency and specificity. N-(2,4-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one limitation of using N-(2,4-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide. One area of interest is the development of N-(2,4-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide-based therapeutics for the treatment of cancer and viral infections. Another area of interest is the development of N-(2,4-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide-based diagnostic agents for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide and to optimize its efficacy and safety profile for various biomedical applications.
Conclusion
In conclusion, N-(2,4-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential use in various biomedical applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for N-(2,4-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide have been discussed in this paper. Further research is needed to fully explore the potential of N-(2,4-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide in various biomedical applications.
科学的研究の応用
N-(2,4-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide has been extensively studied for its potential use as a therapeutic agent for various diseases. It has been shown to exhibit anticancer, antiviral, and antimicrobial properties. N-(2,4-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide has also been studied for its potential use as a diagnostic agent for Alzheimer's disease and as a fluorescent probe for detecting amyloid-beta plaques in the brain.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-11-3-4-13(12(2)9-11)17-14(21)10-23-16-15(18-24-19-16)20-5-7-22-8-6-20/h3-4,9H,5-8,10H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNQAGORUOPPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=NSN=C2N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-benzyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3747901.png)
![1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B3747909.png)
![4-(4-{[(5-fluoro-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B3747917.png)



![ethyl 4-(methoxymethyl)-6-methyl-3-[(trichloroacetyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3747957.png)
![ethyl 3-[(dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3747961.png)
![N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]nicotinamide](/img/structure/B3747975.png)

![methyl 2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)benzoate](/img/structure/B3747996.png)
![4-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3-thiazol-2-amine](/img/structure/B3748000.png)
![2-{4-[(3-chloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B3748005.png)
![N-(2-cyanophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B3748017.png)